1-(3-nitrobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(3-nitrobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11N5O6S and its molecular weight is 401.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(3-nitrobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its related compounds are part of a broad class of chemical entities that exhibit a wide range of biological and chemical properties. The synthesis of related compounds, such as 1,2-oxazines and 1,2-benzoxazines, involves the dehydration of specific intermediates, highlighting the intricate chemistry and potential for diverse chemical modifications. These compounds serve as critical synthons in various chemical reactions and have been noted for their role as electrophiles in certain reactions, emphasizing their chemical versatility (Sainsbury, 1991).
Pharmaceutical Applications
Although the requirement is to exclude drug use and dosage information, it's noteworthy that compounds structurally related to this compound, like nitazoxanide (NTZ), have demonstrated a broad spectrum of applications against various types of bacteria, parasites, and certain viruses, indicating the potential medicinal relevance of such compounds (Bharti et al., 2021).
Environmental Applications
The environmental implications of compounds containing nitrobenzyl or nitrothiazol groups are significant. For instance, 3-nitrobenzanthrone, a related compound, has been identified as a potent mutagen and a suspected carcinogen found in diesel exhaust and ambient air particulate matter, suggesting that this compound might also play a role in environmental chemistry and toxicology (Arlt, 2005).
Photoreactivity and Electronic Applications
The photoreactivity of compounds like ortho-nitrobenzylpyridines suggests potential applications in photon-based electronics. Given the structural similarity, it's plausible that this compound might exhibit similar properties, indicating its potential utility in advanced material science and electronic applications (Naumov, 2006).
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O6S/c22-14(18-16-17-8-13(28-16)21(26)27)12-5-2-6-19(15(12)23)9-10-3-1-4-11(7-10)20(24)25/h1-8H,9H2,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURZOAPZYMMVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.